molecular formula C9H12BrNO B3222273 (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CAS No. 1212252-44-2

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Cat. No.: B3222273
CAS No.: 1212252-44-2
M. Wt: 230.1 g/mol
InChI Key: ODYLWSUKSYAEEN-LURJTMIESA-N
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Description

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It features a bromine atom and a methoxy group attached to a benzene ring, with an amine group on the ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methoxyphenylacetic acid.

    Reduction: The brominated product is then reduced to 3-bromo-4-methoxyphenylethanol using a reducing agent such as lithium aluminum hydride.

    Amination: The final step involves the conversion of the alcohol to the amine. This can be achieved through a reaction with ammonia or an amine source under suitable conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methoxyphenylethan-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: 4-methoxyphenylethan-1-amine.

    Substitution: Compounds with hydroxyl or thiol groups replacing the bromine atom.

Scientific Research Applications

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of phenethylamines on biological systems, including receptor binding and enzyme interactions.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of a methoxy group.

    (1S)-1-(4-methoxyphenyl)ethan-1-amine: Lacks the bromine atom.

    (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine: Contains a chlorine atom instead of bromine.

Uniqueness

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLWSUKSYAEEN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233530
Record name (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212252-44-2
Record name (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212252-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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